molecular formula C11H19F3N2O2 B2383505 tert-Butyl (2S,4S)-2-(aminomethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate CAS No. 2165957-32-2

tert-Butyl (2S,4S)-2-(aminomethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate

Cat. No.: B2383505
CAS No.: 2165957-32-2
M. Wt: 268.28
InChI Key: CAZDCDPHBWRBQU-YUMQZZPRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-Butyl (2S,4S)-2-(aminomethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate, also known as Boc-4-amino-2,2,2-trifluoropyrrolidine, is a chemical compound with potential applications in scientific research. This compound belongs to the class of pyrrolidine-based amino acids and is widely used as a building block in the synthesis of peptides and other biologically active molecules.

Mechanism of Action

The mechanism of action of tert-Butyl (2S,4S)-2-(aminomethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate2,2,2-trifluoropyrrolidine is not well understood. However, it is believed that this compound acts by inhibiting the activity of certain enzymes in the body, which can lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects:
tert-Butyl (2S,4S)-2-(aminomethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate2,2,2-trifluoropyrrolidine has been shown to have a variety of biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of certain enzymes involved in the biosynthesis of various neurotransmitters, such as dopamine and serotonin. This can lead to changes in mood and behavior.

Advantages and Limitations for Lab Experiments

One of the main advantages of using tert-Butyl (2S,4S)-2-(aminomethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate2,2,2-trifluoropyrrolidine in lab experiments is its high purity and stability. This compound is also relatively easy to synthesize, which makes it a cost-effective option for many researchers. However, one of the main limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are many potential future directions for research involving tert-Butyl (2S,4S)-2-(aminomethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate2,2,2-trifluoropyrrolidine. For example, this compound could be used in the development of new drugs and pharmaceuticals. It could also be used to study the role of certain enzymes in various biological processes, which could lead to a better understanding of disease mechanisms and potential therapeutic targets.
In conclusion, tert-Butyl (2S,4S)-2-(aminomethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate2,2,2-trifluoropyrrolidine is a versatile compound with many potential applications in scientific research. Its unique chemical properties make it a valuable building block in the synthesis of peptides and other biologically active molecules. However, further research is needed to fully understand its mechanism of action and potential uses in the development of new drugs and therapies.

Synthesis Methods

The synthesis of tert-Butyl (2S,4S)-2-(aminomethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate2,2,2-trifluoropyrrolidine involves the reaction between tert-butyl (2S,4S)-2-(aminomethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate and trifluoroacetic acid. This reaction results in the formation of tert-Butyl (2S,4S)-2-(aminomethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate2,2,2-trifluoropyrrolidine, which can be purified using standard techniques such as column chromatography.

Scientific Research Applications

Tert-Butyl (2S,4S)-2-(aminomethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate2,2,2-trifluoropyrrolidine has a wide range of applications in scientific research. It is commonly used as a building block in the synthesis of peptides and other biologically active molecules. This compound is also used as a starting material in the synthesis of various drugs and pharmaceuticals.

Properties

IUPAC Name

tert-butyl (2S,4S)-2-(aminomethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19F3N2O2/c1-10(2,3)18-9(17)16-6-7(11(12,13)14)4-8(16)5-15/h7-8H,4-6,15H2,1-3H3/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAZDCDPHBWRBQU-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1CN)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1CN)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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